molecular formula C26H25N3O2 B11178381 2-benzyl-8-[2-(cyclohex-1-en-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-[2-(cyclohex-1-en-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11178381
M. Wt: 411.5 g/mol
InChI Key: LACWDAZJMRGQOY-UHFFFAOYSA-N
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Description

2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexenyl group, and a pyrido-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Various nucleophiles depending on the desired substitution product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in saturated hydrocarbons or alcohols .

Scientific Research Applications

2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

2-benzyl-8-[2-(cyclohexen-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C26H25N3O2/c30-25-21-17-22-24(13-16-29(26(22)31)18-20-9-5-2-6-10-20)27-23(21)12-15-28(25)14-11-19-7-3-1-4-8-19/h2,5-7,9-10,12-13,15-17H,1,3-4,8,11,14,18H2

InChI Key

LACWDAZJMRGQOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC=CC=C5

Origin of Product

United States

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